N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical and biological properties. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , and they have shown significant anti-inflammatory and analgesic activities .
Mode of Action
Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
The compound likely affects the cyclo-oxygenase (COX) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes . In particular, it may inhibit COX-2, which is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic activities . It may also have anti-tubercular effects .
Preparation Methods
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-fluorobenzothiazole and 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
Coupling Reaction: The amino group of 2-amino-5-fluorobenzothiazole is coupled with the carboxylic acid group of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers
Comparison with Similar Compounds
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
N-(6-bromobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-5-10(18(2)17-7)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSHYNFASRJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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